molecular formula C14H18O2 B14011681 2-(2,5-Dimethylphenoxy)cyclohexanone CAS No. 24493-26-3

2-(2,5-Dimethylphenoxy)cyclohexanone

Cat. No.: B14011681
CAS No.: 24493-26-3
M. Wt: 218.29 g/mol
InChI Key: LUSJBHWUQKGICP-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylphenoxy)cyclohexanone is a chiral cyclic ketone of significant interest in organic synthesis and medicinal chemistry. This compound is structurally categorized as an aryloxy-substituted cyclohexanone, a class of molecules frequently employed as key intermediates and chiral auxiliaries in the preparation of more complex, optically active molecules . The rigid cyclohexanone framework, coupled with the steric and electronic influence of the 2,5-dimethylphenoxy group, makes this compound a valuable scaffold for asymmetric synthesis. Its primary research value lies in its potential to be elaborated into chiral ligands, catalysts, and resolving agents, or to be reduced to the corresponding chiral cyclohexanol, which can direct stereoselective reactions such as the deracemization of α-substituted carboxylic acid derivatives like α-halo esters and α-aryloxy acids . These transformations are critical for producing enantiomerically pure compounds, which are indispensable in the development of active pharmaceutical ingredients (APIs), agrochemicals, and other functional materials. While the specific mechanism of action for this base compound is context-dependent, its utility stems from its ability to impart diastereoselectivity in reaction pathways, potentially through dynamic kinetic resolution (DKR) or dynamic thermodynamic resolution (DTR) processes, where the chiral environment it creates favors the formation of one stereoisomer over another . Researchers exploring new routes in peptidomimetics and unnatural amino acid synthesis may find this compound particularly valuable. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24493-26-3

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

2-(2,5-dimethylphenoxy)cyclohexan-1-one

InChI

InChI=1S/C14H18O2/c1-10-7-8-11(2)14(9-10)16-13-6-4-3-5-12(13)15/h7-9,13H,3-6H2,1-2H3

InChI Key

LUSJBHWUQKGICP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OC2CCCCC2=O

Origin of Product

United States

Reactivity and Reaction Mechanisms of 2 2,5 Dimethylphenoxy Cyclohexanone

Reactivity of the Cyclohexanone (B45756) Carbonyl Group

The carbonyl group is the most reactive site in the molecule, characterized by a polarized carbon-oxygen double bond. The carbon atom is electron-deficient (electrophilic) and thus susceptible to attack by nucleophiles, while the oxygen atom is electron-rich (nucleophilic).

Nucleophilic addition is a fundamental reaction of ketones. A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol.

The presence of the large 2-(2,5-dimethylphenoxy) group at the adjacent α-carbon sterically hinders the carbonyl group. This hindrance can affect the rate and outcome of nucleophilic additions compared to unsubstituted cyclohexanone. The reaction pathway involves the nucleophile approaching the carbonyl carbon, leading to a new σ-bond and a tetrahedral intermediate. researchgate.net

Table 1: General Conditions for Nucleophilic Addition to Cyclohexanones This table is interactive. Click on the headers to sort.

Nucleophile Reagent Example Solvent Product Type
Hydride Sodium borohydride (B1222165) (NaBH₄) Ethanol, Methanol (B129727) Secondary Alcohol
Organometallics Grignard Reagents (R-MgX) Diethyl ether, THF Tertiary Alcohol
Cyanide Hydrogen Cyanide (HCN) Water, Ethanol Cyanohydrin

For substituted cyclohexanones like 2-(2,5-Dimethylphenoxy)cyclohexanone, nucleophilic addition can occur from two different faces relative to the plane of the ring, leading to diastereomeric products. The direction of attack, either axial or equatorial, is influenced by a combination of steric and electronic factors. researchgate.net

Two primary models explain the stereochemical outcome:

Steric Hindrance: Nucleophiles generally prefer to attack from the less hindered face. In a chair conformation, equatorial attack is often favored to avoid steric clash with axial hydrogens at the C-3 and C-5 positions. However, the bulky substituent at C-2 significantly alters this landscape, potentially favoring attack from the face opposite to this group.

Electronic Effects (Cieplak Model): This model proposes that the transition state is stabilized by electron donation from adjacent σ-bonds into the forming σ* orbital of the new carbon-nucleophile bond. researchgate.net The trajectory of the incoming nucleophile aligns anti-periplanar to the best electron-donating bond (typically a C-C bond over a C-H bond), which often favors axial attack. researchgate.netacademie-sciences.fr

For this compound, the outcome of a nucleophilic addition will be a balance between the steric hindrance imposed by the dimethylphenoxy group and the inherent electronic preferences for axial or equatorial attack. The reaction of substituted cyclohexanones with reducing agents like LiAlH₄ often shows a preference for axial approach. academie-sciences.fr

The α-hydrogens (hydrogens on carbons adjacent to the carbonyl group) of this compound are acidic and can be removed by a base to form a nucleophilic enolate ion. Due to the substitution at the C-2 position, deprotonation can occur at either the C-2 or C-6 position, leading to two different regioisomeric enolates.

Kinetic Enolate: Formed by removing the more accessible, less sterically hindered proton. For this molecule, deprotonation at C-6 is faster and leads to the kinetic enolate. This is typically achieved using a bulky, strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (-78 °C).

Thermodynamic Enolate: The more stable, more substituted enolate is the thermodynamic product. Deprotonation at C-2 would lead to the thermodynamic enolate. Its formation is favored under conditions that allow for equilibration, such as using a weaker base (e.g., an alkoxide) at higher temperatures.

The alkylation of conformationally rigid cyclohexanone enolates tends to occur from the axial direction to allow the ring to transition smoothly into a chair conformation in the product. ubc.ca

The enolate of this compound can act as a nucleophile in Aldol (B89426) condensation reactions. It can react with an aldehyde or another ketone to form a β-hydroxy ketone. qiboch.com In a mixed Aldol reaction, to avoid a mixture of products, the other carbonyl partner should ideally lack α-hydrogens (e.g., benzaldehyde, formaldehyde) and be a good electrophile. libretexts.org

The reaction proceeds in several steps:

Enolate Formation: A base removes an α-hydrogen from the C-6 position to form the kinetic enolate. youtube.com

Nucleophilic Attack: The enolate attacks the carbonyl carbon of an acceptor molecule (e.g., benzaldehyde).

Protonation: The resulting alkoxide intermediate is protonated to give the β-hydroxy ketone (the Aldol adduct).

Dehydration (Condensation): Under harsher conditions (heat or strong acid/base), the adduct can eliminate a molecule of water to form an α,β-unsaturated ketone.

The enolate of this compound can also participate in Michael addition (conjugate addition) reactions. youtube.com In this reaction, the enolate adds to the β-carbon of an α,β-unsaturated carbonyl compound, known as a Michael acceptor. srce.hr This is a versatile method for forming carbon-carbon bonds. researchgate.net

The stereochemical outcome of the Michael addition depends on the conformation of the enolate and the direction of attack on the Michael acceptor. The enolate of a substituted cyclohexanone will adopt a half-chair conformation, and the acceptor will approach from the less sterically hindered face. youtube.com The initial adduct is an enolate, which is then protonated to give the final 1,5-dicarbonyl product.

Table 2: Common Michael Acceptors and Donors This table is interactive. Click on the headers to sort.

Role Compound Class Example
Michael Acceptor α,β-Unsaturated Ketones Methyl vinyl ketone
Michael Acceptor α,β-Unsaturated Esters Ethyl acrylate
Michael Acceptor α,β-Unsaturated Nitriles Acrylonitrile
Michael Donor Enolates Cyclohexanone Enolate
Michael Donor Enamines Cyclohexanone Enamine

The carbonyl group of this compound can be reduced to a secondary alcohol, 2-(2,5-Dimethylphenoxy)cyclohexanol. This is a specific type of nucleophilic addition where the nucleophile is a hydride ion (H⁻).

Common reducing agents include:

Sodium borohydride (NaBH₄): A mild reducing agent, typically used in protic solvents like methanol or ethanol. It is selective for aldehydes and ketones.

Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent that must be used in aprotic solvents like diethyl ether or THF, followed by an aqueous workup. It reduces ketones as well as many other carbonyl-containing functional groups.

As discussed under stereoselectivity (3.1.1.1), the reduction will produce a mixture of diastereomeric alcohols. The ratio of these isomers depends on the steric hindrance around the carbonyl group and the specific reagent used. For substituted cyclohexanones, reduction with metal hydrides often results in the formation of the thermodynamically more stable equatorial alcohol as the major product, though the kinetic product (axial alcohol) can also be formed. academie-sciences.fr

Reduction Reactions of the Ketone

Reactivity of the Phenoxy Moiety

The 2,5-dimethylphenoxy group is relatively stable but can undergo reactions under specific conditions.

The ether linkage in this compound is generally robust. Cleavage of the C-O bond of the ether would require harsh conditions, such as strong acids (e.g., HBr or HI). Under such conditions, the reaction would likely proceed via a nucleophilic substitution mechanism where the oxygen is protonated, followed by attack of a nucleophile at the less hindered carbon. Intramolecular nucleophilic substitution is also a possibility if a suitable nucleophile can be generated within the molecule. youtube.comyoutube.com

The 2,5-dimethylphenoxy ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the oxygen atom and the two methyl groups. lkouniv.ac.inwikipedia.org Electrophilic attack is directed to the ortho and para positions relative to the activating groups. In this case, the positions open for substitution are C-4 and C-6 of the phenoxy ring. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orghu.edu.jo The specific regioselectivity would be influenced by the steric hindrance imposed by the adjacent cyclohexanone ring.

Table 3: Potential Electrophilic Aromatic Substitution Reactions

ReactionReagentsExpected Product PositionReference
NitrationHNO₃, H₂SO₄4-nitro or 6-nitro derivative wikipedia.org
BrominationBr₂, FeBr₃4-bromo or 6-bromo derivative wikipedia.org
SulfonationSO₃, H₂SO₄4-sulfonic acid or 6-sulfonic acid derivative wikipedia.org
Friedel-Crafts AcylationRCOCl, AlCl₃4-acyl or 6-acyl derivative hu.edu.jo

Ring Transformations and Rearrangements

Under certain conditions, this compound could potentially undergo ring transformations or rearrangements. Acid-catalyzed rearrangements are known for cyclohexanone derivatives and related systems. nih.govresearchgate.net For example, reactions analogous to the Pinacol rearrangement could be envisioned if a diol precursor were formed. libretexts.org Additionally, under photolytic conditions, rearrangements of cyclic ketones can occur. While specific literature on this molecule is unavailable, the general principles of organic rearrangements suggest that with appropriate reagents and conditions, skeletal reorganization could be induced.

Mechanistic Studies of Key Transformations

The mechanisms of the fundamental reactions involving this compound can be inferred from extensive studies on related compounds.

The catalytic hydrogenation of the ketone is believed to proceed via a mechanism involving the adsorption of the cyclohexanone onto the catalyst surface, followed by the stepwise addition of hydrogen atoms. princeton.edu The stereochemistry is determined by the orientation of the molecule on the catalyst surface.

The hydride reduction mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon. acs.orggatech.edu The reaction proceeds through a tetrahedral intermediate, which is then protonated upon workup to yield the alcohol. The stereoselectivity is explained by models such as the Felkin-Anh model, which considers steric and electronic effects in the transition state. nih.gov

Nucleophilic substitution reactions on the phenoxy moiety, if forced, would likely follow Sɴ1 or Sɴ2 pathways, depending on the substrate and reaction conditions. mdpi.com

Electrophilic aromatic substitution on the phenoxy ring proceeds via the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.orgmasterorganicchemistry.com The rate-determining step is the formation of this intermediate.

Elucidation of Reaction Pathways

The reactivity of this compound is primarily dictated by the interplay between the cyclohexanone ring and the α-phenoxy ether linkage. The presence of the carbonyl group activates the α-carbon, making it susceptible to a variety of transformations, while the ether bond introduces unique reaction pathways, including cleavage and rearrangement.

One of the most significant reaction pathways for α-aryloxy ketones is photochemical cleavage and rearrangement. Upon irradiation, particularly with UV light, this compound can undergo fission of the C–OAr bond. This homolytic cleavage can lead to the formation of a 2,5-dimethylphenoxyl radical and a cyclohexanonyl radical. These intermediates can then participate in several subsequent reactions. The phenoxyl radical can abstract a hydrogen atom to form 2,5-dimethylphenol (B165462), while the cyclohexanonyl radical can be stabilized to form cyclohexanone.

Another critical pathway initiated by photolysis is an intramolecular rearrangement. The initially formed radical pair can recombine at the ortho position of the aromatic ring, leading to an intermediate which, upon work-up, cyclizes to form a substituted benzofuran (B130515). This photo-Fries-type rearrangement is a characteristic reaction of aryl ethers and esters.

In addition to photochemical reactions, this compound can undergo transformations typical of ketones. The presence of α-hydrogens allows for enol or enolate formation under acidic or basic conditions, respectively. The resulting enol or enolate is a key intermediate for reactions such as α-halogenation.

Furthermore, rearrangement reactions can be induced under thermal or catalytic conditions. For instance, acid-catalyzed rearrangements could potentially lead to the migration of the phenoxy group or ring contraction/expansion of the cyclohexanone moiety, although such pathways are highly dependent on the specific reaction conditions and the stability of the carbocation intermediates formed.

The table below summarizes the key reaction pathways identified for this compound and related α-aryloxy ketones.

Reaction TypeDescriptionKey IntermediatesTypical Products
Photochemical C-O Bond Fission Homolytic cleavage of the ether bond upon UV irradiation.2,5-Dimethylphenoxyl radical, Cyclohexanonyl radical2,5-Dimethylphenol, Cyclohexanone
Photo-Fries Rearrangement Intramolecular rearrangement of the phenoxy group to the cyclohexanone ring, followed by cyclization.Radical pair, Dienone intermediateSubstituted benzofurans
α-Halogenation Substitution of an α-hydrogen with a halogen atom.Enol or Enolateα-Halo-2-(2,5-dimethylphenoxy)cyclohexanone
Acid-Catalyzed Rearrangement Skeletal rearrangement of the molecule under acidic conditions.CarbocationsIsomeric ketones, Ring-contracted/expanded products

Role of Catalysts and Reaction Conditions

The reaction pathways of this compound are highly influenced by the choice of catalysts and the specific reaction conditions employed. These factors can selectively promote one reaction pathway over others, leading to different product distributions.

Acid Catalysis: In the presence of strong acids, the carbonyl oxygen of the cyclohexanone ring can be protonated, which enhances the electrophilicity of the carbonyl carbon and can facilitate various rearrangements. For example, acid catalysis is crucial for promoting the formation of the enol tautomer, which is a necessary intermediate for certain reactions like α-halogenation. The choice of acid, its concentration, and the reaction temperature can determine the extent of enolization and the rate of subsequent reactions.

Base Catalysis: Basic conditions promote the deprotonation of the α-carbon, leading to the formation of an enolate. Enolates are potent nucleophiles and are key intermediates in reactions such as aldol condensations and α-alkylation. The strength of the base and the nature of the solvent play a critical role in the regioselectivity and stereoselectivity of these reactions.

Transition Metal Catalysis: Transition metal catalysts, particularly those based on palladium and copper, are instrumental in mediating cross-coupling reactions. For α-aryloxy ketones, these catalysts can be employed to achieve α-arylation, where an additional aryl group is introduced at the α-position of the ketone. The catalytic cycle typically involves the formation of a metal enolate, oxidative addition of an aryl halide, and reductive elimination to form the C-C bond. The choice of ligand on the metal center is crucial for the efficiency and selectivity of these reactions.

Photocatalysis: In photochemical reactions, the presence of a photosensitizer can influence the efficiency of bond cleavage and rearrangement pathways. Sensitizers can facilitate intersystem crossing to the triplet state, which may have different reactivity compared to the excited singlet state. The wavelength of the incident light is also a critical parameter that can be tuned to selectively excite specific chromophores within the molecule.

Hydrogenation Catalysts: The carbonyl group of this compound can be reduced to a hydroxyl group via catalytic hydrogenation. This reaction is typically carried out using catalysts such as Raney nickel, platinum, or palladium on carbon, under a hydrogen atmosphere. The reaction conditions, including pressure and temperature, can be optimized to achieve high yields of the corresponding alcohol. Transfer hydrogenation, using a hydrogen donor like isopropanol (B130326) in the presence of a suitable catalyst (e.g., a ruthenium complex), offers an alternative, often milder, method for this reduction.

The following table provides an overview of the role of different catalysts and conditions.

Catalyst/ConditionPromoted ReactionMechanism/Role
Brønsted/Lewis Acids Enol formation, RearrangementsProtonation of the carbonyl oxygen, stabilization of carbocation intermediates.
Bases (e.g., NaOH, LDA) Enolate formation, Condensation reactionsDeprotonation of the α-carbon to form a nucleophilic enolate.
Palladium/Copper Complexes α-ArylationCatalyzes the formation of a C-C bond between the α-carbon and an aryl group.
UV Light/Photosensitizers C-O Bond fission, RearrangementsProvides the energy for electronic excitation, leading to bond cleavage or intramolecular rearrangement.
Heterogeneous Catalysts (Ni, Pt, Pd/C) HydrogenationProvides a surface for the adsorption of hydrogen and the ketone for the reduction of the carbonyl group.
Ruthenium Complexes Transfer HydrogenationFacilitates the transfer of hydrogen from a donor molecule to the ketone.

Radical Reactions and Pathways

Radical reactions represent a significant aspect of the chemistry of this compound, primarily initiated by photolysis or thermolysis. These reactions proceed through highly reactive radical intermediates, leading to a variety of products.

Initiation: The most common pathway for generating radicals from this compound is the homolytic cleavage of the α-C-OAr bond upon absorption of light energy. This results in the formation of a 2,5-dimethylphenoxyl radical and a cyclohexanonyl radical. The stability of the phenoxyl radical, due to resonance delocalization of the unpaired electron over the aromatic ring, makes this fragmentation pathway favorable.

Propagation and Termination: Once formed, these radical intermediates can undergo several propagation steps.

Hydrogen Abstraction: The 2,5-dimethylphenoxyl radical can abstract a hydrogen atom from the solvent or another molecule to yield 2,5-dimethylphenol. The cyclohexanonyl radical can similarly abstract a hydrogen to form cyclohexanone.

Intramolecular Rearrangement: The radical pair, held in close proximity within a solvent cage, can recombine. Recombination at the ortho position of the phenoxy group leads to a dienone intermediate that can subsequently aromatize and cyclize to form a benzofuran derivative.

Decarbonylation: The cyclohexanonyl radical, particularly under high-energy conditions, could potentially undergo decarbonylation to form a cyclopentyl radical, although this is generally a less favored pathway for cyclic ketones.

Radical Combination: Two radical intermediates can combine in a termination step. For example, two cyclohexanonyl radicals could dimerize.

Electron Transfer Reactions: In the presence of suitable electron donors or acceptors, this compound can participate in photoinduced electron transfer (PET) reactions. Reductive PET, with an electron donor, would lead to the formation of a radical anion. This species could then undergo fragmentation of the C-O bond to generate a phenoxide anion and a cyclohexanonyl radical.

The table below outlines the key radical reactions and pathways.

Radical ProcessDescriptionResulting Species/Products
Homolytic Cleavage Fission of the C-O ether bond.2,5-Dimethylphenoxyl radical, Cyclohexanonyl radical
Hydrogen Abstraction Radical abstracts a hydrogen atom from a donor.2,5-Dimethylphenol, Cyclohexanone
Intramolecular Recombination Recombination of the initial radical pair at the aromatic ring.Substituted benzofurans
Photoinduced Electron Transfer (PET) Formation of a radical anion followed by fragmentation.Phenoxide anion, Cyclohexanonyl radical

Stereochemistry and Conformational Analysis

Stereoisomerism in 2-(2,5-Dimethylphenoxy)cyclohexanone

Stereoisomerism in this molecule arises from the presence of a chiral center, leading to different spatial arrangements of its atoms.

This compound possesses a single stereogenic center at the C2 position of the cyclohexanone (B45756) ring. This carbon atom is bonded to four different groups: the carbonyl group (part of the ring), the phenoxy substituent, a hydrogen atom, and the rest of the cyclohexanone ring. The presence of this chiral center means the molecule is chiral and can exist as a pair of non-superimposable mirror images known as enantiomers: (R)-2-(2,5-Dimethylphenoxy)cyclohexanone and (S)-2-(2,5-Dimethylphenoxy)cyclohexanone.

Diastereomers are stereoisomers that are not mirror images of each other and require at least two stereocenters. In its base structure, this compound, having only one stereocenter, does not have diastereomers. However, diastereomers can be formed during reactions involving this compound. For instance, the reduction of the ketone can create a new stereocenter at C1, leading to the formation of diastereomeric alcohols. For example, the reduction of (R)-2-(2,5-Dimethylphenoxy)cyclohexanone can yield (1R,2R)- and (1S,2R)-2-(2,5-Dimethylphenoxy)cyclohexan-1-ol, which are diastereomers of each other.

Separating the enantiomers of racemic this compound is crucial for stereospecific applications. Dynamic kinetic resolution (DKR) is a particularly effective method for resolving racemic α-substituted ketones. This technique involves the rapid racemization of the starting material while one enantiomer is selectively hydrogenated to a chiral alcohol using a chiral catalyst. acs.org

Common Chiral Resolution Methods:

TechniqueDescription
Dynamic Kinetic Resolution (DKR) A chiral catalyst, often a ruthenium complex, selectively hydrogenates one enantiomer of the rapidly interconverting racemic ketone. This can produce chiral β-aryloxy alcohols with high enantiomeric and diastereomeric purity. acs.org
Enzymatic Resolution Enzymes, such as lipases, can be used to selectively acylate or hydrolyze one enantiomer, allowing for the separation of the unreacted enantiomer from the modified one.
Chiral Chromatography A racemic mixture can be separated using a chiral stationary phase in high-performance liquid chromatography (HPLC), where the enantiomers exhibit different retention times due to transient diastereomeric interactions.

Conformational Preferences of the Cyclohexanone Ring

The cyclohexanone ring, like cyclohexane (B81311), adopts a chair conformation to minimize angle and torsional strain. youtube.com However, the presence of an sp²-hybridized carbonyl carbon slightly flattens the ring at that position. youtube.com

The cyclohexanone ring exists in two rapidly interconverting chair conformations. This process, known as ring inversion or ring flip, causes axial substituents to become equatorial and vice versa. For an unsubstituted cyclohexanone, these two chair forms are identical in energy. However, for a substituted cyclohexanone like this compound, the two chair conformers are not energetically equivalent. libretexts.org

The conformational equilibrium of this compound is overwhelmingly dominated by the conformer in which the bulky 2-(2,5-dimethylphenoxy) group occupies an equatorial position. libretexts.org This strong preference is due to the avoidance of severe steric strain that would occur if the substituent were in the axial position.

In the axial conformation, the large aryloxy group would experience destabilizing 1,3-diaxial interactions with the axial hydrogens on carbons 4 and 6. libretexts.org These steric repulsions raise the energy of the axial conformer significantly, making it much less stable than the equatorial conformer. quora.com

Illustrative A-Values of Common Substituents:

SubstituentA-Value (kcal/mol)
-CH₃ (Methyl)1.70 masterorganicchemistry.com
-CH(CH₃)₂ (Isopropyl)2.15 masterorganicchemistry.com
-C(CH₃)₃ (tert-Butyl)~5.0 wikipedia.org
-OCH₃ (Methoxy)0.6
-OPh (Phenoxy)~0.7 (estimated)
-O-(2,5-diMe)Ph > 2.5 (estimated)

The presence of the ortho-methyl group on the phenoxy ring significantly increases its steric bulk compared to an unsubstituted phenoxy group, leading to a much stronger preference for the equatorial position.

Stereochemical Outcomes of Reactions Involving this compound

The fixed equatorial conformation of the bulky substituent has a profound directing effect on the stereochemical outcome of reactions at the adjacent carbonyl group. Nucleophilic additions, such as hydride reductions, are highly diastereoselective. nih.govacs.org

The incoming nucleophile will preferentially attack the carbonyl carbon from the less sterically hindered face. Since the large 2-(2,5-dimethylphenoxy) group occupies the equatorial position, it shields the equatorial face of the carbonyl. Consequently, nucleophiles, particularly smaller ones like borohydride (B1222165), will attack from the axial direction. acs.org This leads to the predominant formation of the alcohol where the new hydroxyl group is in an equatorial position (the trans diastereomer relative to the C2 substituent).

Predicted Outcome of Hydride Reduction:

ReagentMajor Product DiastereomerRationale
NaBH₄ (Sodium borohydride)trans-2-(2,5-Dimethylphenoxy)cyclohexan-1-olAttack occurs from the less hindered axial face, pushing the resulting hydroxyl group into the equatorial position.
LiAlH₄ (Lithium aluminum hydride)trans-2-(2,5-Dimethylphenoxy)cyclohexan-1-olSimilar to NaBH₄, this small nucleophile favors axial attack. acs.org
L-Selectride® (Lithium tri-sec-butylborohydride)cis-2-(2,5-Dimethylphenoxy)cyclohexan-1-olThis very bulky hydride reagent attacks from the more accessible equatorial face, resulting in an axial hydroxyl group.

This predictable stereocontrol makes this compound and related compounds valuable intermediates in stereoselective synthesis. nih.govnih.gov

Factors Governing Stereoselectivity

The stereoselectivity of reactions involving this compound, particularly nucleophilic additions to the carbonyl group, is governed by a delicate interplay of steric and electronic factors. The chair conformation of the cyclohexanone ring places the 2,5-dimethylphenoxy substituent in either an axial or equatorial position, with each conformation presenting a different steric environment to an approaching nucleophile.

Steric Hindrance: The sheer size of the 2,5-dimethylphenoxy group significantly influences the trajectory of incoming nucleophiles. In the equatorial conformation, the substituent extends away from the ring, offering less steric hindrance to axial attack on the carbonyl carbon. Conversely, in the axial conformation, the bulky phenoxy group shields one face of the carbonyl, potentially favoring equatorial attack. However, the axial conformation itself is generally disfavored due to significant 1,3-diaxial interactions with the axial hydrogens on the cyclohexane ring.

Electronic Effects: Beyond simple steric bulk, electronic factors play a crucial role. The oxygen atom of the phenoxy group possesses lone pairs of electrons that can engage in stereoelectronic interactions with the cyclohexanone ring. One such interaction is the anomeric effect, where the lone pair on an electronegative atom adjacent to a heteroatom in a ring can stabilize an axial conformation through hyperconjugation. While the classic anomeric effect involves a heteroatom within the ring, analogous interactions can be considered in 2-alkoxy and 2-aryloxy cyclohexanones. The electron-donating nature of the dimethyl-substituted phenyl ring can further modulate the electronic environment of the carbonyl group.

A theory of charge-transfer stabilization suggests that the transition state for nucleophilic addition can be stabilized by electron donation from adjacent sigma bonds into the forming carbon-nucleophile sigma antibonding orbital (σ*). This model posits that steric hindrance favors equatorial approach, while electron donation from the cyclohexanone's C-C and C-H bonds favors axial attack. researchgate.net The presence of the electronegative oxygen in the phenoxy group can influence these electronic contributions.

The stereochemical outcome of nucleophilic additions to substituted cyclohexanones is a well-studied area. For instance, the reduction of 2-substituted cyclohexanones often leads to a mixture of diastereomeric alcohols, with the ratio depending on the nature of the substituent, the reducing agent, and the reaction conditions.

FactorInfluence on Stereoselectivity
Steric Hindrance The bulky 2,5-dimethylphenoxy group can direct nucleophilic attack to the less hindered face of the carbonyl.
1,3-Diaxial Interactions These interactions destabilize the axial conformation of the substituent, thereby influencing the preferred reaction pathway.
Anomeric Effect (analogous) Potential stabilization of the axial conformer through hyperconjugation involving the oxygen lone pairs.
Orbital Overlap The alignment of orbitals in the transition state can favor either axial or equatorial attack, depending on the electronic properties of the substituent.

Kinetic vs. Thermodynamic Control

In the context of this compound, the principles of kinetic and thermodynamic control are most relevant to reactions involving the formation of enolates. The ketone has two alpha-carbons, one of which is substituted with the phenoxy group, leading to the possibility of forming two different regioisomeric enolates.

Kinetic Control: The kinetically controlled enolate is the one that is formed fastest. Deprotonation at the less sterically hindered α-carbon (C6) is generally favored under kinetic conditions. This is typically achieved by using a strong, bulky, non-nucleophilic base at low temperatures. Lithium diisopropylamide (LDA) is a classic example of such a base. The large size of the base makes it more sensitive to steric hindrance, and the low temperature prevents the system from reaching equilibrium, thus trapping the kinetically favored product. udel.eduochemacademy.com

Conditions for Kinetic Enolate Formation:

Strong, bulky base (e.g., LDA)

Low temperature (e.g., -78 °C)

Aprotic solvent (e.g., THF)

Rapid and irreversible deprotonation udel.edu

Thermodynamic Control: The thermodynamically controlled enolate is the more stable of the two possible enolates. In the case of this compound, the formation of the enolate by deprotonation at the C2 position would result in a more substituted double bond, which is generally more stable. Thermodynamic control is achieved under conditions that allow for equilibration between the two enolates. This typically involves using a smaller, less hindered base (which can be the conjugate base of the solvent, such as an alkoxide) at higher temperatures. udel.edumit.edu These conditions allow for reversible protonation and deprotonation, eventually leading to a predominance of the more stable thermodynamic enolate.

Conditions for Thermodynamic Enolate Formation:

Smaller, weaker base (e.g., NaOEt, KOt-Bu in t-BuOH)

Higher temperature (e.g., room temperature or above)

Protic solvent or conditions allowing for proton exchange

Reversible enolate formation udel.edumit.edu

The choice of reaction conditions, therefore, allows for the selective generation of either the kinetic or thermodynamic enolate of this compound, which can then be reacted with an electrophile to yield different regioisomeric products.

Control TypeFavored EnolateTypical Conditions
Kinetic Less substituted (deprotonation at C6)Strong, bulky base (LDA), low temperature (-78 °C)
Thermodynamic More substituted (deprotonation at C2)Smaller, weaker base (alkoxides), higher temperature

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on density functional theory (DFT), are instrumental in elucidating the fundamental characteristics of 2-(2,5-Dimethylphenoxy)cyclohexanone. These calculations provide a quantitative description of the molecule's geometry, electronic properties, and orbital interactions.

Density Functional Theory (DFT) has become a primary computational method for studying medium-sized organic molecules like this compound due to its balance of accuracy and computational efficiency. DFT methods are used to predict a wide range of molecular properties with a high degree of reliability.

A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in the this compound molecule, a process known as geometry optimization. By calculating the forces on each atom, the algorithm iteratively adjusts the atomic coordinates until a minimum on the potential energy surface is located. This optimized geometry corresponds to the most stable conformation of the molecule. For this compound, this would involve determining the preferred conformation of the cyclohexanone (B45756) ring (e.g., chair, boat, or twist-boat) and the orientation of the 2,5-dimethylphenoxy substituent. The presence of the bulky substituent at the C2 position is expected to significantly influence the conformational equilibrium of the cyclohexanone ring.

Once the geometry is optimized, a detailed analysis of the electronic structure can be performed. This includes the calculation of the distribution of electron density, the molecular electrostatic potential (MEP), and atomic charges. The MEP map provides a visual representation of the charge distribution, highlighting electron-rich regions (typically colored red) that are susceptible to electrophilic attack and electron-poor regions (colored blue) that are prone to nucleophilic attack. For this compound, the carbonyl oxygen would be an electron-rich site, while the carbonyl carbon would be an electron-deficient center.

The table below illustrates the typical bond lengths that would be determined through DFT-based geometry optimization for key bonds in this compound, based on studies of similar compounds.

BondTypical Calculated Bond Length (Å)
C=O1.21 - 1.23
C-O (ether)1.36 - 1.40
C-C (cyclohexanone ring)1.52 - 1.55
C-C (aromatic ring)1.38 - 1.41

Note: The values presented are typical ranges for similar functional groups and may vary in the specific context of the this compound molecule.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy and spatial distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons in a chemical reaction.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2,5-dimethylphenoxy group, particularly the oxygen atom and the aromatic ring. The LUMO, on the other hand, is anticipated to be centered on the carbonyl group of the cyclohexanone ring, specifically on the antibonding π* orbital of the C=O bond.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. The presence of the phenoxy substituent is expected to raise the energy of the HOMO and potentially lower the energy of the LUMO compared to unsubstituted cyclohexanone, thereby reducing the HOMO-LUMO gap and influencing its reactivity.

The following table summarizes the key aspects of FMO analysis for this compound.

Molecular OrbitalExpected LocalizationRole in Reactivity
HOMO2,5-Dimethylphenoxy group (oxygen and aromatic ring)Electron donor (nucleophilic character)
LUMOCarbonyl group (C=O π* orbital)Electron acceptor (electrophilic character)
HOMO-LUMO GapModerateIndicator of chemical reactivity and kinetic stability

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and the nature of bonding within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of lone pairs, core pairs, and bonding pairs.

In the context of this compound, NBO analysis can quantify the delocalization of electron density from the lone pairs of the ether and carbonyl oxygens into adjacent antibonding orbitals. These interactions, known as hyperconjugative interactions, contribute to the stability of the molecule. For example, the interaction between a lone pair on the ether oxygen and the antibonding σ* orbital of an adjacent C-C bond can be quantified.

The strength of these interactions is evaluated using second-order perturbation theory, which provides a stabilization energy (E(2)). A larger E(2) value indicates a stronger interaction. NBO analysis can also provide information about the hybridization of atomic orbitals and the natural atomic charges, offering a more detailed picture of the electronic distribution than simpler population analysis methods.

The cyclohexanone ring is known to exist in several conformations, with the chair conformation generally being the most stable. The presence of the 2-(2,5-Dimethylphenoxy) substituent introduces steric and electronic effects that can influence the relative stabilities of different conformations. Computational methods can be used to perform a systematic conformational analysis to identify the most stable conformers and the energy barriers between them.

This analysis typically involves scanning the potential energy surface by systematically rotating the rotatable bonds, such as the C-O bond of the ether linkage and the bonds within the cyclohexanone ring. The energy of the molecule is calculated at each step, allowing for the identification of energy minima (stable conformers) and transition states (energy barriers).

For this compound, the analysis would focus on the chair conformations with the substituent in either an axial or equatorial position. Due to the steric bulk of the 2,5-dimethylphenoxy group, it is highly probable that the equatorial conformation is significantly more stable than the axial conformation to minimize steric hindrance.

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify the lowest energy pathway from reactants to products, including the structures of any intermediates and transition states.

For this compound, one could simulate reactions such as its enolization, reduction of the carbonyl group, or nucleophilic addition reactions. The calculations would involve locating the transition state structure for a given reaction, which is a first-order saddle point on the potential energy surface. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

Frequency calculations are performed on the optimized transition state structure to confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. By following this vibrational mode, one can trace the reaction path from the transition state to the reactants and products. These simulations provide detailed insights into the geometry and electronic structure of the transition state, helping to explain the stereoselectivity and regioselectivity of the reaction.

Density Functional Theory (DFT) Applications

Molecular Dynamics Simulations

Spectroscopic Property Predictions

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting and interpreting the spectroscopic properties of molecules. These computational approaches allow for the simulation of NMR, vibrational (IR and Raman), and UV-Vis spectra, providing a detailed understanding of the relationship between molecular structure and spectroscopic output.

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, which are highly sensitive to the electronic environment of the nuclei. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors. nih.gov

For cyclohexanone derivatives, DFT methods such as B3LYP with basis sets like 6-311++G(d,p) have been successfully used to predict chemical shifts. nih.govnih.gov The accuracy of these predictions is often improved by comparing the calculated values for the target molecule with those of a reference compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. While specific predicted data for this compound is not available, the methodology would involve first optimizing the molecule's geometry and then performing GIAO calculations to obtain the isotropic shielding values, which are then converted to chemical shifts. Such calculations would be invaluable in assigning experimental spectra and confirming the molecular structure.

Table 1: Representative Theoretical vs. Experimental ¹³C NMR Chemical Shifts for a Related Cyclohexanone Derivative (Cyclohexanone Oxime) This table illustrates the typical level of agreement between calculated and experimental data for a similar compound and is not data for this compound.

AtomExperimental Shift (ppm)Calculated Shift (B3LYP/6-311++G(d,p)) (ppm)
C1163.4162.1
C227.526.8
C326.125.5
C425.825.1
C527.126.5
C636.435.7
Source: Based on methodologies described in reference nih.gov.

Vibrational (IR, Raman) Spectroscopy Simulations

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are highly effective in predicting these vibrational frequencies. researchgate.net The process involves optimizing the molecular geometry to find a stable energy minimum, followed by a frequency calculation. The results provide the frequencies of the normal modes of vibration and their corresponding intensities in the IR and Raman spectra. sci-hub.se

For complex molecules, the calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for systematic errors in the theoretical method. nih.gov Studies on related compounds, such as Ethyl 2-(4-benzoyl-2,5-dimethylphenoxy)acetate, have demonstrated the utility of DFT (specifically the B3LYP functional) in assigning vibrational spectra. researchgate.net For this compound, these simulations would help in assigning specific peaks to functional group vibrations, such as the C=O stretch of the cyclohexanone ring, the C-O-C ether linkage vibrations, and the various modes associated with the aromatic and aliphatic rings.

Table 2: Illustrative Calculated Vibrational Frequencies for Key Functional Groups in Related Compounds This table provides examples of calculated frequencies for functional groups present in this compound, based on studies of analogous molecules. It is not predictive data for the title compound.

Vibrational ModeTypical Calculated Frequency Range (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 3000
Carbonyl (C=O) Stretch1700 - 1750
Aromatic C=C Stretch1450 - 1600
C-O-C Ether Stretch1050 - 1250
Source: Based on methodologies and findings in references nih.govresearchgate.net.

UV-Vis Absorption Predictions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for predicting UV-Vis absorption spectra. nih.gov This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) and intensities, respectively.

The calculations are typically performed on the optimized ground-state geometry of the molecule. For organic molecules, TD-DFT calculations can predict the λ_max values associated with π→π* and n→π* transitions. researchgate.net For this compound, TD-DFT would be used to predict the absorption bands arising from the phenyl chromophore and the carbonyl group of the cyclohexanone. The solvent environment, which can significantly influence UV-Vis spectra, can be modeled using continuum solvent models like the Polarizable Continuum Model (PCM).

Advanced Analytical Techniques for Characterization and Mechanistic Research

High-Resolution Mass Spectrometry for Mechanistic Intermediates

High-resolution mass spectrometry (HRMS) is a critical tool for elucidating reaction mechanisms by enabling the identification of transient intermediates. Techniques such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap mass spectrometry offer exceptional mass accuracy and resolving power, allowing for the determination of elemental compositions of short-lived species.

In the context of the synthesis or degradation of 2-(2,5-Dimethylphenoxy)cyclohexanone, HRMS can be employed to intercept and characterize reaction intermediates. For instance, in a Williamson ether synthesis reaction to produce the title compound, HRMS could identify potential byproducts or intermediates formed through competing reaction pathways. The primary fragmentation pattern of this compound in mass spectrometry is expected to involve alpha-cleavage adjacent to the carbonyl group, a characteristic fragmentation of ketones. This would result in the formation of specific acylium ions. Another likely fragmentation pathway is the cleavage of the ether bond.

Table 1: Predicted High-Resolution Mass Spectrometry Fragments of this compound

Fragment Ion Predicted m/z Description
[M]+ 232.1463 Molecular Ion
[M - C5H9O]+ 121.0653 Loss of the cyclohexanone (B45756) radical via alpha-cleavage
[M - C8H9O]+ 97.0653 Loss of the 2,5-dimethylphenoxy radical
[C8H9O]+ 121.0653 2,5-dimethylphenoxy cation

Advanced NMR Spectroscopy for Structural Elucidation and Dynamic Studies

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural elucidation of this compound in solution. While one-dimensional ¹H and ¹³C NMR provide fundamental information, a combination of two-dimensional techniques is necessary for a complete assignment of all proton and carbon signals, especially for complex molecules with overlapping resonances. wikipedia.org

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

A suite of 2D NMR experiments is employed to piece together the molecular structure of this compound. wikipedia.orgemerypharma.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would show correlations between adjacent protons on the cyclohexanone ring and between the aromatic protons on the dimethylphenoxy group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is a powerful tool for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is crucial for identifying quaternary carbons and for connecting the dimethylphenoxy and cyclohexanone moieties through the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the three-dimensional structure and stereochemistry of the molecule. For instance, NOESY can help determine the relative orientation of the dimethylphenoxy group with respect to the cyclohexanone ring.

Table 2: Predicted 2D NMR Correlations for this compound

Proton (¹H) Signal COSY Correlations HSQC Correlation (¹³C) HMBC Correlations (¹³C) NOESY Correlations
H on C2 (cyclohexanone) Protons on C3 and C6 C2 C1 (carbonyl), C3, C6, C1' (phenoxy) Protons on C3, C6, and aromatic ring
Aromatic Protons Other aromatic protons Corresponding aromatic carbons Other aromatic carbons, C1' Methyl protons, cyclohexanone protons

LC-NMR for Reaction Monitoring

Liquid Chromatography-NMR (LC-NMR) spectroscopy is a powerful hyphenated technique that allows for the separation of a reaction mixture by HPLC followed by the direct acquisition of NMR spectra of the eluted components. This is particularly useful for monitoring the progress of a reaction, identifying intermediates, and characterizing impurities without the need for isolation. In the synthesis of this compound, LC-NMR could be used to track the consumption of starting materials and the formation of the product in real-time, providing valuable kinetic and mechanistic data.

X-ray Crystallography for Solid-State Structure and Stereochemistry

X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise information about bond lengths, bond angles, and the three-dimensional arrangement of atoms. mdpi.com While a specific crystal structure for this compound is not publicly available, analysis of related compounds provides a strong basis for understanding its likely solid-state characteristics.

Conformational Analysis in Crystal Structures

The cyclohexanone ring in this compound is expected to adopt a chair conformation, which is the most stable conformation for six-membered rings. rsc.org The bulky 2,5-dimethylphenoxy substituent at the C2 position will have a significant influence on the conformational equilibrium. In the solid state, the molecule will likely adopt the conformation that allows for the most efficient crystal packing. Computational studies on substituted cyclohexanones suggest that the equatorial position is generally favored for bulky substituents to minimize steric hindrance. rsc.orgmst.edu However, electronic effects between the substituent and the carbonyl group can also influence the conformational preference. rsc.org

Applications As a Synthetic Intermediate and Building Block

Role in the Synthesis of Complex Organic Molecules

The bifunctional nature of 2-(2,5-Dimethylphenoxy)cyclohexanone, possessing both a reactive ketone and a stable aromatic ether group, establishes it as a key starting point for the assembly of intricate molecular architectures. The cyclohexanone (B45756) core provides a robust scaffold that can be extensively modified and elaborated upon.

The carbonyl group and the adjacent α-carbons are primary sites for chemical reactions, allowing this compound to be converted into a vast array of other cyclohexanone derivatives. Standard reactions of ketones are readily applicable to this molecule, highlighting its versatility as a synthetic intermediate nih.gov. For instance, it can undergo α-halogenation, such as chlorination in the presence of light, to introduce a new functional group that can be used for subsequent substitutions wikipedia.org.

Furthermore, reactions with organometallic reagents can modify the ketone, and enolate chemistry can be used to introduce substituents at the α-positions. The formation of silyl enol ethers or enamines are common strategies to control the regioselectivity of alkylation and other coupling reactions wikipedia.org. These transformations are fundamental in organic synthesis for building molecular complexity from simpler precursors. The synthesis of trans-2,6-disubstituted cyclohexanones has been achieved with high selectivity through methods like allylic substitution followed by ozonolysis, a strategy that could be adapted for this compound acs.org.

The following table summarizes some potential derivatization reactions starting from the cyclohexanone core.

Reaction Type Reagents Product Class Potential Utility
Aldol (B89426) CondensationAldehydes/Ketones, Baseα,β-Unsaturated ketonesBuilding blocks for annulation reactions
Wittig ReactionPhosphonium ylidesAlkene-substituted cyclohexanesIntroduction of exocyclic double bonds
Baeyer-Villiger OxidationPeroxy acids (e.g., m-CPBA)Substituted CaprolactonesMonomers for polyesters
Reductive AminationAmine, Reducing agent (e.g., NaBH₃CN)Substituted CyclohexylaminesPrecursors for ligands and pharmaceuticals
Grignard ReactionR-MgBrTertiary CyclohexanolsIntermediates for complex alcohols

This table represents plausible synthetic transformations based on the known reactivity of the cyclohexanone functional group.

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. This compound serves as an excellent precursor for the synthesis of various heterocyclic systems through condensation reactions involving its ketone functionality.

A common strategy involves the reaction of the cyclohexanone with binucleophiles. For example, condensation with hydrazines or substituted hydrazines can yield pyrazole or pyrazolone derivatives nih.gov. Similarly, reaction with hydroxylamine can form oximes, which can be further cyclized. A significant application is the synthesis of indole derivatives; cyclohexanone derivatives can be converted into N-substituted or unsubstituted-4-oxo-4,5,6,7-tetrahydroindoles, which are valuable intermediates for pharmacologically active compounds researchgate.net. The reaction with amines to form Schiff bases or enamines is another key step toward nitrogen-containing heterocycles wikipedia.orgresearchgate.net. For instance, the reaction of cyclohexanone with pyrrolidine yields an enamine, a versatile intermediate for further functionalization wikipedia.org. These reactions demonstrate the utility of the cyclohexanone scaffold in constructing the core structures of diverse heterocyclic families.

Use in Ligand Synthesis for Catalysis

The development of novel ligands is crucial for advancing transition metal catalysis. This compound is a suitable starting material for synthesizing ligands due to the ease with which its ketone group can be converted into coordinating moieties.

A primary route to new ligands is through the formation of Schiff bases. Condensation of the ketone with a primary amine results in an imine (or azomethine) linkage, yielding a Schiff base ligand researchgate.net. The steric bulk and electronic properties of the resulting ligand can be fine-tuned by selecting different amines and by the inherent 2,5-dimethylphenoxy substituent on the cyclohexanone backbone. These Schiff base ligands, often featuring N, O, or S donor atoms from the amine component, can coordinate with a variety of metal ions, including Mn(II), Fe(III), Co(II), and Ni(II), to form stable metal complexes researchgate.net. Such complexes are investigated for their catalytic activity in various organic transformations, including oxidation reactions researchgate.netidosr.org. The presence of the aryloxy oxygen atom in this compound also offers the potential for creating bidentate or polydentate ligands where both the nitrogen from the imine and the ether oxygen could coordinate to a metal center.

Contribution to Material Science Research

Substituted cyclohexanones are valuable precursors in material science, particularly in the synthesis of polymers with tailored properties. The specific substitution pattern of this compound can impart unique characteristics to the resulting polymers.

There are two primary pathways through which this compound can be utilized in polymer synthesis.

The first involves its conversion into a lactone monomer via the Baeyer-Villiger oxidation. This reaction transforms the cyclic ketone into a seven-membered ring lactone, a substituted ε-caprolactone researchgate.netresearchgate.net. This resulting monomer can then undergo ring-opening polymerization (ROP) to produce a substituted polycaprolactone (PCL), which is a biodegradable polyester researchgate.netrsc.org. The 2,5-dimethylphenoxy side group would be incorporated into the polymer chain, modifying its physical properties such as crystallinity, thermal stability, and biodegradability compared to unsubstituted PCL brieflands.com.

A second route is the direct polymerization of the cyclohexanone, often in a condensation reaction with formaldehyde, to produce polycyclohexanone resins, also known as ketonic resins researchgate.netmfa.org. These resins are known for their use in coatings and varnishes due to their hardness and clarity mfa.org. The bulky dimethylphenoxy substituent would influence the polymerization process and the final properties of the resin, potentially enhancing its solubility in organic solvents or altering its refractive index and mechanical strength researchgate.net.

Derivatization Strategies for Academic Probes and Libraries

In academic and pharmaceutical research, there is a constant need for novel molecular tools (probes) and diverse collections of compounds (libraries) for screening and hypothesis testing. The this compound scaffold is well-suited for these purposes due to its synthetic tractability.

The molecule can serve as a core structure that can be systematically modified at several positions. The ketone can be reduced to a hydroxyl group, alkylated via Grignard reagents, or converted to an amine. The aromatic ring of the phenoxy group can also be functionalized, for example, through electrophilic aromatic substitution, to introduce reporter groups such as fluorophores, biotin tags for pull-down assays, or photoreactive groups for covalent labeling of biological targets.

This capacity for systematic modification makes this compound an ideal starting point for combinatorial chemistry, where large libraries of related compounds are synthesized nih.gov. By reacting the core molecule with a diverse set of building blocks, a library of derivatives can be generated. These libraries are invaluable for screening against biological targets to identify new drug leads or chemical probes to investigate biological pathways. The general utility of cyclohexanone as a starting material for constructing complex and diverse molecular structures is a well-established principle in organic synthesis nih.govacs.orgyoutube.com.

Future Research Directions and Emerging Areas

Development of Novel Stereoselective Synthesis Methods

The presence of a stereocenter at the C2 position of the cyclohexanone (B45756) ring makes the development of stereoselective synthesis methods a paramount objective. Controlling the three-dimensional arrangement of the dimethylphenoxy group is crucial for potential applications where specific stereoisomers may exhibit distinct biological or material properties.

Future research should focus on:

Asymmetric Catalysis : The use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, could enable the enantioselective α-aryloxylation of cyclohexanone derivatives. This approach aims to directly install the 2,5-dimethylphenoxy group onto the cyclohexane (B81311) ring with high enantiomeric excess.

Enzymatic and Biocatalytic Approaches : Biocatalysis offers a green and highly selective alternative. Ene-reductases, for instance, have been successfully used for the asymmetric synthesis of chiral cyclohexenones by desymmetrizing prochiral substrates. nih.govacs.org Future work could explore enzymes capable of stereoselectively catalyzing the C-O bond formation or resolving a racemic mixture of 2-(2,5-Dimethylphenoxy)cyclohexanone.

Chiral Auxiliary-Mediated Synthesis : Employing chiral auxiliaries attached to the cyclohexanone or phenol (B47542) moiety can direct the stereochemical outcome of the etherification reaction. Subsequent removal of the auxiliary would yield the enantiomerically enriched target compound. This strategy has been applied to the synthesis of chiral analogues of related compounds like gemfibrozil. nih.gov

Photocatalytic Methods : Enantioselective photocyclization reactions of related 2-aryloxy-cyclohex-2-enones have been reported, suggesting that light-mediated processes could be a promising avenue for constructing chiral cyclic systems. researchgate.net

Exploration of New Reactivity Patterns and Transformations

The unique combination of a ketone, an ether linkage, and two distinct rings in this compound suggests a rich and complex reactivity profile that remains largely unexplored. Future studies could reveal novel chemical transformations.

Key areas for exploration include:

α-Functionalization : The carbon atom adjacent to the carbonyl group (the α-carbon) is activated towards various reactions. Research into further functionalization at this position, such as alkylation, halogenation, or amination, could lead to a diverse library of derivatives. springernature.comrsc.orgnih.gov

Ring Transformations : The cyclohexanone ring can undergo a variety of skeletal rearrangements and transformations. For example, the Baeyer-Villiger oxidation would convert the cyclohexanone into a seven-membered lactone, a valuable scaffold in organic synthesis. Other possibilities include ring-opening reactions or ring contractions mediated by reagents like hypervalent iodine. researchgate.net

Photochemical Reactions : Phenyl ketones are known to undergo characteristic photochemical reactions, such as Norrish Type II reactions. acs.org Investigating the photochemical behavior of this compound could lead to unique intramolecular cyclizations or rearrangements, driven by energy transfer between the ketone and the aromatic ether moieties.

Cleavage and Modification of the Ether Bond : While generally stable, the C-O ether bond can be cleaved under specific conditions. Exploring selective cleavage or rearrangement reactions could provide synthetic routes to other functionalized phenols and cyclohexanones.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

Modern computational tools are revolutionizing chemical synthesis. The application of artificial intelligence (AI) and machine learning (ML) to this compound represents a significant future direction.

Emerging applications include:

Retrosynthetic Analysis : AI-powered platforms can propose novel and efficient synthetic routes to the target molecule, potentially identifying pathways that are non-intuitive to human chemists.

Reaction Optimization : Machine learning algorithms can predict optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize yield and selectivity, reducing the need for extensive empirical screening.

Reactivity Prediction : Predictive models can be developed to forecast the outcome of unknown reactions involving this compound, guiding experimental design and uncovering new reactivity patterns.

Property Prediction : AI can be used to predict the physicochemical, pharmacological, and toxicological properties of the compound and its derivatives, accelerating the discovery process for potential applications.

Sustainable and Green Synthetic Methodologies

Adherence to the principles of green chemistry is a critical aspect of modern synthetic research. Future work on this compound should prioritize the development of environmentally benign synthetic methods.

Promising research avenues are:

Catalytic C-O Bond Formation : Moving beyond traditional Williamson ether synthesis, which often requires stoichiometric strong bases and harsh conditions, future methods should focus on catalytic alternatives. This includes developing transition-metal or organocatalyzed O-arylation reactions that proceed under milder conditions. acs.orgeurekaselect.com

Electrochemical Synthesis : Electro-organic synthesis uses electrons as traceless reagents, offering a greener approach to forming C-O bonds and other functional groups, often with high efficiency and simplified work-up procedures. nih.gov

Photoredox Catalysis : The use of visible light to drive chemical reactions has emerged as a powerful and sustainable tool. Developing a photoredox-catalyzed synthesis of the target ether linkage from readily available precursors is a highly attractive goal. chemrxiv.orgresearchgate.net

Use of Greener Solvents : Research should focus on replacing traditional volatile organic solvents with more sustainable alternatives, such as water, bio-based solvents, or supercritical fluids.

In-depth Mechanistic Understanding of Complex Reactions

A fundamental understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is essential for optimizing existing transformations and discovering new ones.

Future research should employ a combination of computational and experimental techniques:

Computational Modeling : Density Functional Theory (DFT) calculations can be used to model reaction pathways, elucidate transition state structures, and calculate activation energies. This can provide deep insights into the stereoselectivity of asymmetric syntheses or the regioselectivity of functionalization reactions. Computational studies have proven valuable in understanding the reactivity of related α-haloketones. up.ac.za

Kinetic Studies : Experimental rate studies can help determine the order of reactions, identify rate-determining steps, and validate computationally proposed mechanisms.

Spectroscopic Analysis of Intermediates : Advanced spectroscopic techniques, such as in-situ NMR or transient absorption spectroscopy, could be used to detect and characterize reactive intermediates, providing direct evidence for proposed mechanistic pathways. A key focus would be the mechanism of the nucleophilic substitution on an α-halocyclohexanone precursor, which can proceed via S_N1 or S_N2 pathways, each with distinct stereochemical outcomes. youtube.comucsb.edu

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.